GSK-F1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GSK-F1, auch bekannt als Compound F1, ist ein oral aktiver Inhibitor der Phosphatidylinositol-4-Kinase Alpha (PI4KA). Es hat sich in der wissenschaftlichen Forschung, insbesondere bei der Untersuchung von Hepatitis-C-Virus (HCV)-Infektionen, als vielversprechend erwiesen. Die Verbindung weist eine hohe Spezifität und Potenz gegenüber PI4KA auf, was sie zu einem wertvollen Werkzeug in verschiedenen Forschungsanwendungen macht .

Vorbereitungsmethoden

Die Synthese von GSK-F1 umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und der endgültigen Kupplungsreaktionen. Der synthetische Weg beginnt typischerweise mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen durch verschiedene chemische Reaktionen. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern. Industrielle Produktionsverfahren können die Skalierung dieser synthetischen Wege beinhalten, wobei gleichzeitig die Reinheit und Konsistenz des Endprodukts gewährleistet werden .

Analyse Chemischer Reaktionen

GSK-F1 unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Hepatitis C Virus Research

GSK-F1's primary application lies in its use as a therapeutic agent against hepatitis C virus replication. Research indicates that PI4KA is essential for HCV replication, making it a viable target for antiviral drug development. Studies using RNA interference have shown that down-regulating PI4KA is tolerated in cultured cell models, suggesting that this compound could effectively reduce HCV levels without significant cytotoxicity .

2. Cancer Research

In cancer biology, this compound has been investigated for its potential to inhibit tumor growth through the modulation of lipid signaling pathways. By inhibiting PI4KA, this compound can alter the levels of phosphatidylinositol phosphates, which are crucial for cell signaling and membrane dynamics in cancer cells. This alteration can affect tumor cell proliferation and survival .

3. Neurodegenerative Diseases

While this compound does not penetrate the blood-brain barrier, its implications in neurodegenerative disease research are notable. The inhibition of PI4KA may influence pathways involved in neuroinflammation and neuronal survival, making it a candidate for further exploration in conditions such as Alzheimer’s disease and other dementias .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Case Studies

Case Study 1: Hepatitis C Treatment

In a controlled study examining the effects of this compound on HCV-infected HepG2 cells, researchers observed a significant decrease in viral RNA levels when treated with varying concentrations of this compound. The results indicated that this compound effectively inhibited HCV replication by targeting PI4KA activity, thereby disrupting lipid synthesis essential for viral assembly .

Case Study 2: Cancer Cell Dynamics

A recent investigation into the effects of this compound on prostate cancer cell lines revealed that treatment led to decreased levels of phosphatidylinositol 4-phosphate at the plasma membrane. This change was associated with reduced cell migration and invasion capabilities, highlighting the compound's potential as an anti-metastatic agent .

Wirkmechanismus

GSK-F1 exerts its effects by inhibiting the activity of PI4KA, a key enzyme involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P). PI4P is an important lipid molecule that plays a crucial role in various cellular processes, including membrane trafficking and signal transduction. By inhibiting PI4KA, this compound disrupts the production of PI4P, leading to alterations in cellular signaling pathways and the inhibition of viral replication in the case of HCV infection .

Vergleich Mit ähnlichen Verbindungen

GSK-F1 ist einzigartig in seiner hohen Spezifität und Potenz gegenüber PI4KA im Vergleich zu anderen ähnlichen Verbindungen. Einige der ähnlichen Verbindungen umfassen PI4KIIIbeta-IN-10, BF738735 und GSK-A1. Diese Verbindungen zielen ebenfalls auf PI4KA oder verwandte Enzyme ab, können sich jedoch in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften unterscheiden. This compound zeichnet sich durch seine starke inhibitorische Aktivität und orale Bioverfügbarkeit aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Biologische Aktivität

GSK-F1, a potent inhibitor of phosphatidylinositol 4-kinase alpha (PI4KA), has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's mechanisms of action, effects on various cellular processes, and relevant case studies highlighting its efficacy in preclinical models.

This compound selectively inhibits PI4KA, an enzyme critical for phosphatidylinositol signaling pathways. This inhibition disrupts several downstream processes, including:

- Cell Growth and Survival : By modulating PI4P levels, this compound affects the activation of key survival pathways, which can influence cell proliferation and apoptosis.

- Viral Replication : this compound has shown potential in inhibiting the replication of various viruses, including Dengue and Zika viruses, by targeting viral entry and replication mechanisms.

- Inflammatory Responses : The compound may also play a role in modulating immune responses by affecting cytokine production and signaling pathways involved in inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PI4KA activity in various cell lines. Notably, the compound has been shown to:

- Reduce Viral Load : In a study involving Dengue virus-infected cells, treatment with this compound led to a significant decrease in viral RNA levels, indicating its potential as an antiviral agent .

- Induce Apoptosis : this compound treatment resulted in increased apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its utility in cancer therapeutics .

In Vivo Studies

Case studies involving animal models have provided further insights into the biological activity of this compound:

- Cancer Models : In xenograft models of breast cancer, administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups. The underlying mechanism was attributed to its ability to inhibit PI4KA-mediated signaling pathways that promote tumorigenesis.

- Infection Models : In mouse models infected with the Zika virus, this compound administration significantly reduced viral titers and associated pathology .

Data Summary

The following table summarizes key findings from recent studies on this compound:

Eigenschaften

IUPAC Name |

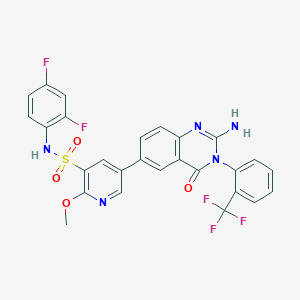

5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRFVAYVUUHQCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18F5N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.